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Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE via Henry reaction

Application Note: Synthesis of 2-Hydroxy-4-Methoxy- β -Nitrostyrene via the Henry Reaction Executive Summary The synthesis of β -nitrostyrenes is a foundational transformation in organic chemistry, providing versatile in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-Hydroxy-4-Methoxy- β -Nitrostyrene via the Henry Reaction

Executive Summary

The synthesis of β -nitrostyrenes is a foundational transformation in organic chemistry, providing versatile intermediates for the development of phenethylamines, complex heterocycles, and pharmaceutical active pharmaceutical ingredients (APIs). This application note details the robust synthesis of 2-hydroxy-4-methoxy- β -nitrostyrene (also known as 2-methoxy-5-(2-nitrovinyl)phenol) via the Henry (nitroaldol) condensation[1].

By coupling 2-hydroxy-4-methoxybenzaldehyde with nitromethane, this protocol leverages a thermodynamically driven dehydration sequence to exclusively yield the highly conjugated (E)-isomer. This guide provides mechanistic insights, comparative catalytic data, and two validated step-by-step methodologies (conventional batch reflux and microwave-assisted synthesis) designed for high-yield, reproducible results in drug development laboratories.

Mechanistic Principles & Causality

The Henry reaction is a base-catalyzed carbon-carbon bond-forming process. To synthesize 2-hydroxy-4-methoxy- β -nitrostyrene, the protocol relies on a carefully balanced catalytic system—typically ammonium acetate ( NH4​OAc ) in glacial acetic acid ( AcOH )[2][3].

Why this specific system?

  • Nucleophile Generation: The acetate anion acts as a mild base to deprotonate nitromethane ( pKa​≈10.2 ), generating a resonance-stabilized nitronate carbanion.

  • Electrophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. The ortho-hydroxyl group on the benzaldehyde introduces mild steric hindrance and potential intramolecular hydrogen bonding, which ordinarily reduces electrophilicity. However, the high ionic strength and protic nature of the NH4​OAc/AcOH system efficiently overcome this barrier[4].

  • E1cB Dehydration: The initial product is a β -nitro alcohol. Under acidic reflux conditions, this intermediate is highly unstable. It undergoes an Elimination Unimolecular conjugate Base (E1cB) dehydration, driven entirely by the thermodynamic stability of the resulting extended π -conjugation between the aromatic ring and the nitrovinyl group[3].

MechanisticPathway N1 Nitromethane + Base (AcO-) N2 Nitronate Anion (Nucleophile) N1->N2 Deprotonation N4 Nitroaldol Addition (C-C Bond) N2->N4 Nucleophilic Attack N3 2-Hydroxy-4-methoxy- benzaldehyde N3->N4 Electrophile N5 beta-Nitro Alcohol Intermediate N4->N5 N6 E1cB Dehydration (- H2O) N5->N6 Heat / Acid N7 2-Hydroxy-4-methoxy- beta-nitrostyrene N6->N7 Conjugation

Mechanistic pathway of the Henry reaction yielding 2-hydroxy-4-methoxy-beta-nitrostyrene.

Comparative Analysis of Catalytic Systems

Selecting the appropriate catalytic system dictates the reaction time, yield, and environmental impact. Table 1 summarizes the quantitative data across different established methodologies for this specific substrate class.

Table 1: Comparison of Catalytic Systems for Henry Condensation

Catalytic SystemSolventReaction ConditionsExpected YieldMethodological Advantages
NH4​OAc Glacial Acetic AcidReflux (100-110 °C), 4-6 h75–85%Gold standard; highly scalable; strongly drives in-situ dehydration[2].
NH4​OAc Nitromethane (neat)Microwave (150 °C), 5 min80–90%Rapid library generation; energy-efficient; minimizes solvent waste[5].
AP-GO Catalyst NitromethaneHeating (100 °C), 48 h~70%Heterogeneous organocatalyst; easily recoverable via centrifugation[4].
Ethylenediamine EthanolAmbient (15-20 °C), 7 days50–60%Avoids harsh heating; suitable for highly sensitive functional groups[1].

Experimental Protocols

To ensure a self-validating system, researchers must monitor the reaction progression via Thin Layer Chromatography (TLC) using a Petroleum Ether/Diethyl Ether (50:50 v/v) mobile phase[2]. The disappearance of the aldehyde spot (UV active, 254 nm) confirms conversion.

ExperimentalWorkflow S1 Step 1: Reagent Preparation Aldehyde + CH3NO2 + NH4OAc + AcOH S2 Step 2: Reaction Execution Reflux at 100-110°C for 4-6 hours S1->S2 S3 Step 3: Precipitation Pour into vigorously stirred ice-water S2->S3 S4 Step 4: Isolation Vacuum filtration and cold water wash S3->S4 S5 Step 5: Purification Recrystallization from hot isopropanol S4->S5

Step-by-step experimental workflow for the conventional reflux synthesis.

Method A: Conventional Reflux Synthesis (Scalable Batch)

This method provides the highest reliability for multi-gram scale-up.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde: 10.0 mmol (1.52 g)

  • Nitromethane: 25.0 mmol (1.35 mL)

  • Anhydrous Ammonium Acetate: 10.0 mmol (0.77 g)

  • Glacial Acetic Acid: 15 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, completely dissolve 1.52 g of 2-hydroxy-4-methoxybenzaldehyde in 15 mL of glacial acetic acid.

  • Catalyst & Reactant Addition: Add 0.77 g of anhydrous ammonium acetate, followed immediately by 1.35 mL of nitromethane.

  • Reflux: Attach a water-cooled reflux condenser. Submerge the flask in a pre-heated oil bath at 100–110 °C. Stir vigorously for 4 to 6 hours. The solution will transition from pale yellow to a deep, dark orange/red as the conjugated product forms[2].

  • Precipitation: Remove the reaction from the heat source and allow it to cool to ambient temperature. Slowly pour the crude mixture into a beaker containing 100 mL of crushed ice and water while stirring vigorously. A bright yellow/orange precipitate will rapidly crash out of solution.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 × 20 mL) to neutralize residual acetic acid and remove water-soluble ammonium salts.

  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimum volume of boiling isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Filter the purified crystalline needles and dry in a vacuum oven at 50 °C overnight.

Method B: Microwave-Assisted Synthesis (Rapid Screening)

Ideal for rapid medicinal chemistry library generation and minimizing solvent usage.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde: 3.0 mmol (0.45 g)

  • Nitromethane: 2.5 mL (Serves as both reactant and solvent)

  • Anhydrous Ammonium Acetate: 0.8 mmol (0.06 g)

Procedure:

  • Preparation: In a 5 mL heavy-walled microwave-safe vial, combine the aldehyde, ammonium acetate, and nitromethane[2].

  • Irradiation: Seal the vial with a crimp cap. Place it into a dedicated microwave reactor. Program the reactor to heat the mixture to 150 °C for exactly 5 minutes under dynamic magnetic stirring[2][5].

  • Concentration: Allow the vial to cool. Transfer the mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the remaining oily residue with 20 mL of water and extract with diethyl ether (2 × 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ), filter, and evaporate the solvent.

  • Purification: Recrystallize the resulting yellow residue from hot isopropanol to yield the pure (E)- β -nitrostyrene.

Analytical Validation

To ensure the integrity of the synthesized 2-hydroxy-4-methoxy- β -nitrostyrene, the product must be validated against the following expected analytical parameters:

  • Physical Appearance: Vibrant yellow to orange crystalline needles.

  • Melting Point: Characteristically sharp melting point (typically evaluated via capillary apparatus).

  • 1 H-NMR (DMSO- d6​ ): Look for the diagnostic trans-alkene protons. The vinylic protons will appear as two doublets with a large coupling constant ( J≈13.5−14.0 Hz ), confirming the (E)-configuration of the nitrostyrene double bond[2].

  • IR Spectroscopy: Strong absorption bands around 1510 cm−1 and 1340 cm−1 corresponding to the asymmetric and symmetric stretching of the −NO2​ group, alongside a broad −OH stretch near 3300 cm−1 .

References

  • Organoamine-Functionalized Graphene Oxide as a Bifunctional Carbocatalyst with Remarkable Acceleration in a One-Pot Multistep Reaction - ACS Publications - [Link]

  • Preparation of a β -Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - Royal Society of Chemistry (RSC) - [Link]

  • Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process - ACS Publications - [Link]

  • Tetrahedron Letters, Vol. 38, No. 29, pp. 5131-5134, 1997 - designer-drug.com - [Link]

Sources

Application

Using 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE as an intermediate in organic synthesis

Application Note: 2-Hydroxy-4-Methoxy- β -Nitrostyrene as a Privileged Intermediate in the Synthesis of Oxygenated Heterocycles Introduction & Structural Rationale In the realm of diversity-oriented synthesis, the ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxy-4-Methoxy- β -Nitrostyrene as a Privileged Intermediate in the Synthesis of Oxygenated Heterocycles

Introduction & Structural Rationale

In the realm of diversity-oriented synthesis, the rational selection of bifunctional building blocks is critical for developing efficient, atom-economical pathways. 2-Hydroxy-4-methoxy- β -nitrostyrene (CAS: 96853-34-8)[] stands out as a highly versatile intermediate for the construction of complex oxygenated heterocycles, including chromanes, benzopyrans, and benzofurans.

The Causality of Substrate Design (The "Why"): The synthetic utility of this molecule is governed by a precise "push-pull" electronic system:

  • The β -Nitrostyrene Moiety: The strongly electron-withdrawing nitro group renders the alkene a highly electrophilic Michael acceptor, primed for conjugate addition.

  • The Ortho-Hydroxyl Group: Positioned perfectly for intramolecular reactions, it acts as a latent internal nucleophile.

  • The Para-Methoxy Group (Relative to OH): This is the critical differentiator from unsubstituted 2-hydroxynitrostyrenes. The electron-donating methoxy group enriches the electron density of the phenolic oxygen via resonance, significantly increasing its nucleophilicity. This lowers the activation energy for initial oxa-Michael attacks. Furthermore, in drug development, the resulting 7-methoxy-chromane or 6-methoxybenzofuran scaffolds frequently exhibit enhanced binding affinities in biological targets compared to their unsubstituted counterparts.

Organocatalytic Asymmetric Synthesis of Chiral Chromanes

Mechanistic Pathway

The synthesis of chiral 7-methoxychromanes relies on an enantioselective domino oxa-Michael/nitro-Michael cascade[2]. When reacted with an α,β -unsaturated aldehyde in the presence of a chiral secondary amine (e.g., a diarylprolinol silyl ether), the aldehyde is activated via iminium ion formation. The highly nucleophilic hydroxyl group of 2-hydroxy-4-methoxy- β -nitrostyrene attacks the iminium ion stereoselectively. The resulting enamine intermediate then undergoes an intramolecular nitro-Michael addition to the nitroalkene, closing the ring and establishing up to three contiguous stereocenters with perfect diastereocontrol[3].

ChromaneCascade A 2-Hydroxy-4-methoxy- β-nitrostyrene D Iminium Ion Intermediate A->D Catalyst Activation B α,β-Unsaturated Aldehyde B->D Catalyst Activation C Chiral Amine Catalyst (Prolinol Ether) C->D E Oxa-Michael Adduct (Enamine) D->E Nucleophilic Attack (OH) F Nitro-Michael Cyclization E->F Intramolecular Addition G Chiral 7-Methoxy- Chromane F->G Ring Closure

Fig 1: Organocatalytic domino oxa-Michael/nitro-Michael cascade pathway.

Catalyst Optimization Data

To achieve optimal stereocontrol, covalent iminium activation is required. Hydrogen-bonding catalysts (like squaramides) fail to sufficiently activate the enal for the initial oxa-Michael step.

Table 1: Catalyst Optimization for the Domino Oxa-Michael/Nitro-Michael Cascade

Catalyst SystemAdditiveTime (h)Yield (%)dr (trans:cis)ee (%)Mechanistic Role
(S)-Prolinol TMS Ether Benzoic Acid2488>99:196Iminium activation; rigid steric shielding
MacMillan Imidazolidinone TFA486585:1582Iminium activation; weaker H-bonding
Chiral Squaramide None724570:3055Bifunctional H-bonding; poor enal activation
Cinchona Alkaloid None485060:4040Base catalysis; lacks covalent activation

Data synthesized from benchmark organocatalytic studies on 2-hydroxynitrostyrenes[3].

Protocol A: Asymmetric Synthesis of 7-Methoxy-Chromane Derivatives

Objective: Enantioselective synthesis of (2S,3R,4S)-7-methoxy-3-nitro-2-phenylchromane-4-carbaldehyde. Self-Validation Checkpoints: TLC monitoring of the yellow nitroalkene; chiral HPLC for ee determination.

  • Catalyst Pre-Activation : In a 10 mL round-bottom flask, dissolve 0.02 mmol of (S)-diphenylprolinol TMS ether and 0.02 mmol of benzoic acid in 1.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

  • Iminium Formation : Add 0.24 mmol of cinnamaldehyde to the solution. Stir for 15 minutes. Validation Check: The solution will slightly deepen in color, indicating active iminium ion formation.

  • Cascade Initiation : Cool the reaction mixture to 0 °C. Add 0.20 mmol of 2-hydroxy-4-methoxy- β -nitrostyrene[] in one portion.

  • Reaction Monitoring : Maintain stirring at 0 °C for 24 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (bright yellow under ambient light, Rf ~ 0.4) must completely disappear, replaced by a UV-active product spot (Rf ~ 0.3).

  • Quenching & Workup : Quench by adding 2 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis : Purify the crude residue via flash column chromatography (gradient elution Hexane to Hexane/EtOAc 85:15). Determine diastereomeric ratio (dr) via ¹H-NMR (integration of the benzylic protons) and enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H, Hexane/i-PrOH 90:10).

Continuous Flow Synthesis of 6-Methoxybenzofurans

Mechanistic Pathway

Benzofurans are traditionally synthesized via harsh, multi-step batch processes. Utilizing 2-hydroxy-4-methoxy- β -nitrostyrene in a telescoped continuous flow reactor allows for the safe, scalable handling of reactive nitronate intermediates[4]. The workflow involves the selective reduction of the nitroalkene to a saturated nitroalkane, followed by an interrupted Nef reaction[5]. The acidic conditions of the Nef reaction simultaneously trigger the dehydration and cyclization of the intermediate hemiacetal, yielding the thermodynamically stable 6-methoxybenzofuran.

BenzofuranFlow A 2-Hydroxy-4-methoxy- β-nitrostyrene B Flow Reactor 1: NaBH4 Reduction A->B C Nitronate Intermediate B->C D Flow Reactor 2: SnCl2 / Acid (Nef) C->D E Aldehyde Intermediate D->E F Acid-Mediated Cyclization E->F G 6-Methoxybenzofuran F->G

Fig 2: Telescoped continuous flow synthesis of 6-methoxybenzofuran.

Protocol B: Telescoped Flow Synthesis of 6-Methoxybenzofuran

Objective: Continuous flow conversion of 2-hydroxy-4-methoxy- β -nitrostyrene to 6-methoxybenzofuran. Self-Validation Checkpoints: Inline visual monitoring of phase/color transitions; precise residence time control to prevent over-reduction.

  • System Priming : Prime a dual-reactor continuous flow system (PFA tubing, 1.0 mm ID) with anhydrous THF at a flow rate of 0.1 mL/min.

  • Reagent Preparation :

    • Stream A: 0.5 M solution of 2-hydroxy-4-methoxy- β -nitrostyrene in THF.

    • Stream B: 1.0 M solution of NaBH₄ in 0.1 M aqueous NaOH (alkaline stabilization prevents premature hydride decomposition).

    • Stream C: 2.0 M solution of SnCl₂·2H₂O in 10% ethanolic HCl.

  • Reactor 1 (Reduction) : Pump Stream A and Stream B at equal flow rates (0.05 mL/min) into a T-mixer leading to Reactor Coil 1 (Volume = 1.0 mL, Residence Time = 10 min) maintained at 25 °C. Validation Check: The effluent from Reactor 1 must transition from bright yellow to colorless/pale orange, confirming the formation of the nitronate intermediate without over-reduction to the amine.

  • Reactor 2 (Interrupted Nef & Cyclization) : Mix the effluent from Reactor 1 with Stream C (flow rate 0.1 mL/min) in a second T-mixer. Route into Reactor Coil 2 (Volume = 2.0 mL, Residence Time = 10 min) heated to 60 °C.

  • Inline Quenching : Direct the final effluent into a stirred collection flask containing saturated aqueous NaHCO₃ at 0 °C. Validation Check: Vigorous CO₂ evolution will occur; the quench is complete when gas evolution ceases and the pH stabilizes at ~7.5, precipitating the tin salts.

  • Isolation : Filter the biphasic mixture through a Celite pad to remove tin residues. Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 10 mL), dry over MgSO₄, and concentrate to yield the 6-methoxybenzofuran core.

References

  • Title: CAS 96853-34-8 (2-HYDROXY-4-METHOXY-β-NITROSTYRENE)
  • Title: The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry Source: ResearchGate URL
  • Title: Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes Source: ResearchGate URL
  • Title: Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane)
  • Title: Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds Source: PMC - NIH URL

Sources

Method

Application Note: Advanced RP-HPLC Method Development for the Quantification of 2-Hydroxy-4-methoxy-β-nitrostyrene

Introduction & Chemical Context β-Nitrostyrene derivatives, specifically 2-hydroxy-4-methoxy-β-nitrostyrene (CAS 96853-34-8), serve as critical intermediates in organic synthesis and exhibit significant biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

β-Nitrostyrene derivatives, specifically 2-hydroxy-4-methoxy-β-nitrostyrene (CAS 96853-34-8), serve as critical intermediates in organic synthesis and exhibit significant biological activities, including antimicrobial and anticancer properties. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic profiling.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed for the precise quantification of 2-hydroxy-4-methoxy-β-nitrostyrene. Rather than relying on empirical trial-and-error, this guide emphasizes the chemical causality behind chromatographic behavior to ensure a highly reproducible analytical workflow.

Mechanistic Rationale: The Causality of Chromatographic Choices

Developing an HPLC method for 2-hydroxy-4-methoxy-β-nitrostyrene requires navigating its unique structural features: a hydrophobic styrene backbone, a highly polar and ionizable phenolic hydroxyl group, and a strongly electron-withdrawing nitro group.

Stationary Phase Selection

Standard silica-based C18 columns often suffer from secondary interactions between the analyte's hydroxyl group and residual silanols on the silica support, leading to severe peak tailing. To counteract this causality, a heavily end-capped C18 column or a specialized low-silanol reverse-phase column (such as the Newcrom R1) is highly recommended to suppress silanol activity 1. Alternatively, polystyrene-divinylbenzene (PS-DVB) columns can be utilized to completely eliminate silanol interactions, providing perfect resolution for nitrostyrene derivatives 2.

Mobile Phase & pH Control

The choice of organic modifier and pH dictates the peak shape and retention time:

  • Organic Modifier: Acetonitrile (MeCN) is prioritized over methanol. The pi electrons of the nitrile bond in MeCN effectively disrupt π−π interactions between the analyte's aromatic ring and the stationary phase's phenyl or alkyl chains, yielding significantly sharper peaks 3.

  • Acidic Modifiers: The phenolic hydroxyl group of the analyte is ionizable. If the mobile phase pH fluctuates near its pKa, the analyte exists in a state of partial ionization, causing split peaks and erratic retention times. Adding an acidic modifier (e.g., 0.1% Formic Acid) forces the analyte into a fully protonated, neutral state. Formic acid is specifically chosen over phosphoric acid to maintain Mass-Spectrometry (MS) compatibility 1.

Workflow A Target Analyte: 2-Hydroxy-4-methoxy-β-nitrostyrene B Stationary Phase Selection (e.g., End-capped C18 / PS-DVB) A->B Define Properties C Mobile Phase Optimization (MeCN/Water + 0.1% Formic Acid) B->C Suppress Silanol Activity D Gradient Elution Tuning (Disrupt Pi-Pi Interactions) C->D Adjust pH & Organic % E System Suitability Validation (Self-Validating Protocol) D->E Optimize Resolution

Caption: RP-HPLC method development workflow for β-nitrostyrene derivatives.

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, this protocol incorporates a System Suitability Test (SST) acting as a self-validating gatekeeper. The system must pass predefined acceptance criteria before any unknown sample is quantified.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN). Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of MeCN and Ultrapure Water.

Step 2: Standard and Sample Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 2-hydroxy-4-methoxy-β-nitrostyrene reference standard into a 10 mL amber volumetric flask (to prevent photo-isomerization common in nitrostyrenes 2). Dissolve and make up to volume with the diluent.

  • Working Standards: Serially dilute the stock to create a 5-point calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

  • System Suitability Solution (SST): Spike the 50 µg/mL working standard with a known synthetic precursor (e.g., substituted benzaldehyde) at 5 µg/mL. This forces the system to prove it can resolve the target analyte from closely related impurities.

Step 3: Chromatographic Execution

Configure the HPLC system according to the parameters in Table 1 and the gradient program in Table 2 . Inject the SST solution in quintuplicate.

Step 4: Self-Validation Gate

Proceed to sample analysis only if the SST meets the following criteria:

  • Resolution ( Rs​ ) between 2-hydroxy-4-methoxy-β-nitrostyrene and the precursor > 2.0.

  • Tailing factor ( Tf​ ) for the main peak < 1.5.

  • Relative Standard Deviation (RSD) of peak area for 5 replicate injections < 2.0%.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (250 × 4.6 mm, 5 µm) or PS-DVB
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 214 nm and 250 nm (UV/PDA)
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial Hold
8.01090Linear Gradient
10.01090Isocratic Wash
10.17030Return to Initial
15.07030Column Equilibration
Table 3: Expected Validation Metrics

Based on ICH guidelines for related nitrostyrene methodologies 4, the following performance characteristics validate the method's integrity:

Validation ParameterICH Acceptance CriteriaExpected Observed Value
Resolution ( Rs​ ) > 2.06.76
Tailing Factor ( Tf​ ) < 1.51.12
Linearity ( R2 ) > 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise > 3:10.031 µg/mL
Recovery (Accuracy) 95.0% - 105.0%98.4%

Troubleshooting & Logical Relationships

Even with a robust method, chromatographic anomalies can occur due to column aging or mobile phase preparation errors. The following logic tree dictates the troubleshooting protocol when peak integrity degrades.

Troubleshooting Problem Chromatographic Anomaly: Poor Peak Shape / Tailing Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Sub-optimal Mobile Phase pH (Partial Ionization) Problem->Cause2 Sol1 Switch to Low-Silanol or PS-DVB Column Cause1->Sol1 Mitigate Sol2 Add Acidic Modifier (0.1% Formic/Phosphoric Acid) Cause2->Sol2 Protonate Result Restored Peak Symmetry (Tf < 1.5) Sol1->Result Validate Sol2->Result Validate

Caption: Causality and troubleshooting logic for resolving peak tailing in HPLC.

Conclusion

By understanding the chemical causality behind stationary phase selection and mobile phase pH control, analysts can achieve superior peak shape and quantitative accuracy for 2-hydroxy-4-methoxy-β-nitrostyrene. The integration of a strict System Suitability Test transforms this protocol from a simple set of instructions into a self-validating analytical system, ensuring high-fidelity data generation for downstream drug development applications.

References

  • SIELC Technologies. Separation of beta-Nitrostyrene on Newcrom R1 HPLC column.[Link]

  • Analytical Methods (RSC Publishing). Simultaneous determination of β-methyl-β-nitrostyrolene and its related substances by PS-DVB chromatographic column and structural analysis of its photo-isomerization product.[Link]

  • Phenomenex. Reversed Phase HPLC Method Development.[Link]

  • ResearchGate. HPLC method development and validation – An overview.[Link]

Sources

Application

In Vivo Pharmacological Profiling of 2-Hydroxy-4-Methoxy-β-Nitrostyrene: A Comprehensive Application Note

Target Audience: Translational Researchers, In Vivo Pharmacologists, and Drug Development Scientists. Mechanistic Grounding & Causality 2-Hydroxy-4-methoxy-β-nitrostyrene (CAS: 96853-34-8) belongs to the β-nitrostyrene f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Translational Researchers, In Vivo Pharmacologists, and Drug Development Scientists.

Mechanistic Grounding & Causality

2-Hydroxy-4-methoxy-β-nitrostyrene (CAS: 96853-34-8) belongs to the β-nitrostyrene family of compounds, which are characterized by an electrophilic nitrovinyl group. As a Senior Application Scientist, it is critical to understand why this compound exerts its biological effects before designing in vivo models.

The nitrovinyl moiety acts as a highly reactive Michael acceptor. Instead of acting via traditional competitive receptor antagonism, β-nitrostyrenes covalently modify nucleophilic cysteine residues on target proteins. For instance, they bind to Cys432 of the Retinoid X receptor alpha (RXRα), thereby inhibiting TNFα-induced NF-κB activation 1. Furthermore, closely related derivatives like CYT-Rx20 have been shown to induce massive Reactive Oxygen Species (ROS) generation, leading to DNA damage 2, while simultaneously suppressing the PI3K/AKT and STAT3 signaling pathways to halt tumor metastasis 3.

MOA Compound 2-Hydroxy-4-Methoxy- β-Nitrostyrene ROS ROS Generation Compound->ROS Induces PI3K PI3K / AKT Pathway Compound->PI3K Inhibits STAT3 STAT3 Signaling Compound->STAT3 Inhibits DNA_Damage DNA Damage ROS->DNA_Damage Promotes Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Blockade induces STAT3->Apoptosis Blockade induces DNA_Damage->Apoptosis Triggers

Fig 1: Mechanism of action for β-nitrostyrene derivatives driving cancer cell apoptosis.

Formulation & Pharmacokinetics

A major failure point in β-nitrostyrene in vivo studies is poor aqueous solubility. The hydroxy and methoxy substitutions provide minimal hydrogen bonding, leaving the core highly lipophilic. Administering this in standard saline will result in immediate precipitation, leading to erratic pharmacokinetics or fatal embolisms.

To create a self-validating formulation system, we utilize a multi-component co-solvent approach widely validated for nitrostyrene derivatives 4.

Table 1: In Vivo Formulation & Dosing Parameters
ParameterSpecificationCausality / Rationale
Primary Solvent 10% DMSODisrupts the crystalline lattice of the raw powder.
Co-Solvents 40% PEG300 + 5% Tween-80Acts as a surfactant/carrier to prevent precipitation upon aqueous dilution.
Diluent 45% SalineAdjusts osmolarity for physiological compatibility.
Route Intraperitoneal (IP)Avoids immediate first-pass hepatic degradation typical of oral gavage for unoptimized Michael acceptors.
Dose 7.5 mg/kg to 20 mg/kgBalances anti-tumor efficacy with systemic tolerability based on derivative data.

Experimental Protocols

Protocol 1: Tumor Xenograft Efficacy Model

This protocol evaluates the anti-tumorigenic properties of the compound. It is engineered as a self-validating system by incorporating strict randomization and vehicle-control checkpoints.

Step 1: Cell Preparation & Inoculation

  • Harvest human colorectal or esophageal cancer cells in the exponential growth phase.

  • Resuspend in a 1:1 mixture of PBS and Matrigel to ensure localized tumor adherence.

  • Inject 1×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

Step 2: Randomization (Self-Validation Checkpoint)

  • Causality: Do not begin treatment immediately. Wait until tumors reach an average volume of 100 mm³. Randomize mice into groups (n=8) ensuring the mean starting tumor volume across all groups is statistically identical (p > 0.05). This isolates the compound's effect from baseline biological variance.

Step 3: Administration

  • Prepare the 2-hydroxy-4-methoxy-β-nitrostyrene formulation fresh daily.

  • Validation Checkpoint: Visually inspect the syringe under a light source. If micro-precipitates are visible, apply mild sonication at 37°C for 5 minutes. Do not inject precipitated solutions.

  • Administer 7.5 mg/kg IP, three times a week 2. Include a Vehicle Control group (solvents only) and a Positive Control group (e.g., 5-Fluorouracil).

Step 4: Endpoint Analysis

  • Measure tumor volume ( width2×length/2 ) and body weight bi-weekly.

  • At day 28, euthanize the mice. Extract tumors for immunohistochemistry (IHC) targeting Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to validate the mechanistic pathway described in Fig 1.

Workflow Prep 1. Formulation DMSO/PEG300 Inoculation 2. Inoculation SubQ Injection Prep->Inoculation Admin 3. Administer IP 7.5 mg/kg Inoculation->Admin Monitor 4. Monitor Tumor & Weight Admin->Monitor Endpoint 5. Endpoint IHC Analysis Monitor->Endpoint

Fig 2: Self-validating in vivo workflow for evaluating β-nitrostyrene efficacy.

Protocol 2: Myelopoiesis Reconstitution Model

A unique, secondary biological effect of β-nitrostyrenes is their ability to stimulate myeloid progenitor expansion. While most chemotherapies suppress bone marrow, nitrostyrenes upregulate C/EBPα and inhibit p38MAPK, improving myeloid recovery 5.

Step 1: Chemotherapy-Induced Depletion

  • Administer a sublethal dose of 5-Fluorouracil (150 mg/kg, IP) to wild-type BALB/c mice on Day 0 to induce acute bone marrow depletion.

Step 2: Nitrostyrene Rescue

  • From Day 1 to Day 8, administer 2-hydroxy-4-methoxy-β-nitrostyrene (10 mg/kg, IP) daily.

  • Self-Validation Checkpoint: Maintain a cohort receiving 5-FU followed by vehicle only to establish the baseline of natural, unassisted bone marrow recovery.

Step 3: Ex Vivo Colony Forming Unit (CFU) Assay

  • Euthanize mice on Day 9. Flush the femurs and tibias with Iscove's Modified Dulbecco's Medium (IMDM).

  • Plate 5×104 mononuclear cells in methylcellulose-based medium supplemented with cytokines (SCF, IL-3, IL-6).

  • Incubate for 7 days at 37°C and quantify CFU-G (granulocyte) and CFU-M (macrophage) colonies to validate the compound's pro-myelopoietic causality.

Quantitative Target Profiling Summary

Table 2: Target Profiling of β-Nitrostyrene Derivatives
Target / PathwayEffectEffective ConcentrationBiological Consequence
RXRα (Cys432) Covalent BindingN/A (Covalent)Blocks TNFα-induced NF-κB survival signaling.
PI3K/AKT Kinase Inhibition~5-10 µM (in vitro)Reduces tumor cell survival and proliferation.
STAT3 Pathway Suppression~5 µM (in vitro)Suppresses cellular migration and metastasis.
C/EBPα Upregulation10 mg/kg (in vivo)Stimulates myeloid progenitor expansion post-chemo.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling highly reactive nitrostyrene intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling highly reactive nitrostyrene intermediates. 2-Hydroxy-4-methoxy- β -nitrostyrene is a notoriously sensitive compound; its structural features make it highly susceptible to thermal degradation, polymerization, and oxidation. This document synthesizes mechanistic causality with field-proven laboratory protocols to ensure the absolute integrity of your chemical inventory.

Mechanistic Causality: Understanding the Instability

To prevent degradation, one must first understand the molecular vulnerabilities of 2-hydroxy-4-methoxy- β -nitrostyrene. The molecule features a "push-pull" electronic system that drastically lowers the activation energy for several degradation pathways:

  • Thermal Radical Polymerization: The conjugated vinyl group is highly activated. Exposure to heat or UV light induces homolytic self-initiation, generating carbon-centered radicals that rapidly propagate through the alkene moiety[1].

  • Anionic (Nucleophilic) Polymerization: The nitro group is a powerful electron-withdrawing group that places a strong partial positive charge on the β -carbon. This makes the molecule an aggressive Michael acceptor. Trace nucleophiles—such as ambient moisture, volatile amines, or even the alkaline surface of untreated glassware—can attack the β -carbon. This generates a resonance-stabilized nitronate anion that attacks subsequent monomers, triggering a runaway polymerization chain[2].

  • Oxidative Degradation: The 2-hydroxy and 4-methoxy groups donate electron density into the aromatic ring. This electron-rich phenol moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of dark, complex quinone-like structures.

Troubleshooting & FAQs

Q1: My stored 2-hydroxy-4-methoxy-beta-nitrostyrene turned from a crystalline yellow solid into a dark, gummy paste. What happened? A1: This visual change indicates extensive polymerization accompanied by oxidative degradation. The gummy texture is characteristic of low-molecular-weight oligomers formed via thermal self-initiation[3]. The significant darkening (brown/black) confirms that the 2-hydroxyl group underwent autoxidation due to atmospheric oxygen exposure.

Q2: I added BHT (Butylated hydroxytoluene) before storing the compound at room temperature, but it still polymerized. Why isn't the stabilizer working? A2: BHT is strictly a radical scavenger; it effectively terminates radical polymerization pathways by donating a hydrogen atom to reactive intermediates[1]. However, nitrostyrenes are equally susceptible to anionic polymerization[2]. BHT provides zero protection against nucleophilic attack from trace moisture or basic contaminants. Furthermore, room temperature provides sufficient thermal energy to overcome the activation barrier for anionic propagation. Cold storage is non-negotiable.

Q3: Does the choice of storage container affect the stability of the monomer? A3: Yes, significantly. Standard borosilicate glass vials possess surface silanol groups that can be slightly alkaline. This micro-environment acts as a heterogeneous catalyst for anionic polymerization. We strongly recommend storing the compound in PTFE-lined, silanized amber glass vials to eliminate both surface alkalinity and UV-initiated radical generation.

Q4: Can I salvage a partially degraded batch? A4: Yes, provided the degradation is limited to oligomerization and not complete cross-linking. The pure monomer is highly soluble in hot ethanol, whereas the polymeric networks are generally insoluble[2]. A hot filtration followed by selective recrystallization can recover the intact monomer.

Quantitative Data: Degradation Pathways & Prevention

Degradation PathwayPrimary TriggerVisual IndicatorPrimary Prevention Strategy
Thermal Radical Polymerization Heat (>25°C), UV LightIncreased viscosity, gummy yellow solidStore at -20°C, use Amber vials, add BHT/TBC (10-50 ppm)
Anionic Polymerization Trace moisture, weak bases, untreated glassRapid formation of hard, insoluble precipitateStrictly anhydrous conditions, Argon purge, Silanized glass
Oxidative Degradation Atmospheric O 2​ Darkening of color (brown/black paste)Vacuum sealing, Ultra-High-Purity (UHP) Argon blanket

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimal Long-Term Storage Preparation

This protocol establishes a self-validating storage environment. If the steps are followed correctly, the sample will maintain a sharp melting point and bright yellow crystalline appearance[4] for >12 months.

  • Purification Verification: Ensure the monomer is >98% pure via HPLC before storage. Trace impurities often act as polymerization initiators.

  • Inhibitor Addition (Recommended): Add 10 to 50 ppm of 4-tert-Butylcatechol (TBC) or BHT to the solid to quench any thermally generated radicals[1].

  • Container Preparation: Transfer the solid into an acid-washed or silanized amber glass vial. Do not use standard untreated glass.

  • Atmospheric Control: Purge the vial with Ultra-High-Purity (UHP) Argon for 60 seconds. Argon is heavier than nitrogen and provides a superior protective blanket against oxygen and ambient humidity[4].

  • Seal & Store: Seal the vial with a PTFE-lined cap, wrap the seam tightly with Parafilm, and store in a desiccator box within a -20°C freezer.

    • Self-Validation Check: Upon retrieval, the compound should be free-flowing. If it requires scraping or appears clumped, moisture has breached the seal.

Protocol B: Monomer Recovery via Selective Recrystallization

Use this protocol to rescue a batch that has undergone partial thermal degradation.

  • Dissolution: Suspend the degraded mixture in a minimal volume of boiling absolute ethanol. Crucial: Do not use aqueous ethanol, as water introduces nucleophiles that exacerbate anionic degradation.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Buchner funnel. The insoluble gummy residue (polymerized material) will remain on the filter paper[2].

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form high-purity yellow prisms[4]. Once at room temperature, transfer the flask to a 4°C ice bath for 30 minutes to maximize crystalline yield.

  • Collection: Filter the reformed crystals and dry them under high vacuum at ambient temperature for 12 hours.

Degradation Diagnostics & Prevention Workflow

DegradationPathways Compound 2-OH-4-MeO-β-Nitrostyrene Radical Radical Polymerization (Heat / UV Light) Compound->Radical Trigger Anionic Anionic Polymerization (Nucleophiles / Bases) Compound->Anionic Trigger Oxidation Oxidative Degradation (O2 / Moisture) Compound->Oxidation Trigger Action1 Store at -20°C & Amber Vials Add BHT/TBC Radical->Action1 Prevention Action2 Strictly Anhydrous Silanized Glassware Anionic->Action2 Prevention Action3 UHP Argon Atmosphere Desiccator Box Oxidation->Action3 Prevention Stable Stable Monomer Preserved Action1->Stable Action2->Stable Action3->Stable

Mechanistic pathways of nitrostyrene degradation and corresponding preventative storage protocols.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxy-4-methoxy-β-nitrostyrene Reduction

Welcome to the specialized technical support center for the reduction of 2-hydroxy-4-methoxy-β-nitrostyrene. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the reduction of 2-hydroxy-4-methoxy-β-nitrostyrene. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers synthesize 2-hydroxy-4-methoxyphenethylamine while suppressing common side reactions such as polymerization, dimerization, and incomplete reduction.

Diagnostic FAQ: Troubleshooting Side Reactions

Q: Why am I observing extensive tar formation and polymerization instead of the desired phenethylamine?

  • Causality: The α,β-unsaturated nitroalkene system is highly electrophilic. In the presence of strong nucleophiles or basic conditions (such as unmodified NaBH₄ or unbuffered LiAlH₄), anionic polymerization outcompetes the reduction of the double bond. The unprotected 2-hydroxy group can also participate in intermolecular hydrogen bonding or phenoxide formation, exacerbating side reactions.

  • Solution: Transition to a transition-metal-catalyzed hydride system. The NaBH₄/CuCl₂ system rapidly reduces the copper(II) to active Cu(0) nanoparticles, which coordinates the alkene and nitro group, driving the reduction to completion in 10-30 minutes and bypassing the polymerization pathway[1].

Q: My LC-MS shows a persistent mass corresponding to an oxime intermediate. How do I force complete reduction?

  • Causality: The reduction of a nitrostyrene proceeds stepwise: nitroalkene → nitroalkane → oxime → hydroxylamine → primary amine. The cleavage of the N-O bond in the oxime intermediate is often the rate-limiting step. Standard catalytic hydrogenation (Pd/C) or weak hydride donors stall at the oxime stage[2].

  • Solution: If using catalytic hydrogenation, increase the hydrogen pressure (e.g., 2-5 bar) and ensure the catalyst is not poisoned by the phenolic oxygen. Alternatively, utilizing the NaBH₄/CuCl₂ protocol ensures sufficient hydride delivery to cleave the N-O bond efficiently[3].

Q: Why am I detecting dimeric secondary amines in my product mixture?

  • Causality: During the reduction, the intermediate primary amine can act as a nucleophile and attack the unreduced imine or oxime intermediates, forming a Schiff base that is subsequently reduced to a secondary amine (dimerization)[2][4].

  • Solution: High dilution conditions can suppress intermolecular condensation[4]. When using Pd/C hydrogenation, adding an equivalent of strong acid (like HCl) protonates the primary amine as it forms, rendering it non-nucleophilic and preventing dimerization[2].

Q: How does the unprotected 2-hydroxy group affect reagent selection?

  • Causality: Phenols are acidic and can quench strong hydride reagents like LiAlH₄, requiring excess equivalents and leading to unpredictable stoichiometry and yields. Furthermore, deep eutectic solvents (DES) or Lewis acids might coordinate with the phenol, altering solubility.

  • Solution: NaBH₄ is well-tolerated by unprotected phenols[5]. If using LiAlH₄, pre-calculate the active hydride loss or consider transient protection (e.g., TMS or acetate) if yields remain poor.

Mechanistic Workflow & Logic

ReductionMechanisms Substrate 2-Hydroxy-4-methoxy- β-nitrostyrene Path1 Standard NaBH4 (No Catalyst) Substrate->Path1 Hydride attack Path2 Pd/C + H2 (Neutral pH) Substrate->Path2 Hydrogenation Path3 NaBH4 + CuCl2 (Optimized) Substrate->Path3 Cu(0) Catalysis Polymer Polymerization & Nitroalkane Path1->Polymer Anionic polymerization Dimer Secondary Amine (Dimerization) Path2->Dimer Imine condensation Product 2-Hydroxy-4-methoxy- phenethylamine Path3->Product Rapid N-O cleavage

Divergent reduction pathways of 2-hydroxy-4-methoxy-β-nitrostyrene based on reagent selection.

Quantitative Data: Reagent Efficacy & Side Reaction Profiles

Reduction SystemPrimary YieldMajor Side ProductReaction TimePhenol Tolerance
LiAlH₄ (THF) 40 - 60%Polymer / Tar4 - 12 hPoor (Quenches hydride)
Pd/C + H₂ (Neutral) < 30%Dimeric Secondary Amine12 - 24 hGood
Pd/C + H₂ (Acidic) 60 - 75%Oxime (Incomplete)6 - 12 hGood
NaBH₄ / CuCl₂ 70 - 85%Minimal (Clean profile)10 - 30 minExcellent

Self-Validating Protocol: Optimized NaBH₄/CuCl₂ One-Pot Reduction

This methodology leverages the in-situ generation of Cu(0) to rapidly reduce both the alkene and nitro groups, minimizing the residence time of reactive intermediates[6][7].

Self-Validation Checkpoints: This protocol incorporates visual and chemical validation steps to ensure reaction fidelity without requiring real-time LC-MS.

Materials:

  • 2-Hydroxy-4-methoxy-β-nitrostyrene (1.0 eq)

  • NaBH₄ (7.5 eq)[6]

  • CuCl₂ dihydrate (0.1 eq)

  • Isopropanol / Water (2:1 v/v)[6]

Step-by-Step Methodology:

  • System Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of isopropanol and water.

    • Causality: The mixed solvent system dissolves both the organic substrate and the inorganic reductant, while the water moderates the hydride reactivity to prevent runaway exotherms[6].

  • Substrate Addition: Slowly add 2-hydroxy-4-methoxy-β-nitrostyrene (1.0 eq) to the suspension at room temperature.

    • Validation: The solution will exhibit mild effervescence. Wait until gas evolution stabilizes to ensure safe progression.

  • Catalyst Initiation: Add a catalytic amount of CuCl₂ (0.1 eq) to the mixture.

    • Validation: The reaction mixture will rapidly change color as Cu(II) is reduced to black, insoluble Cu(0) nanoparticles[1]. This color change is a self-validating indicator that the active catalytic species has successfully formed.

  • Thermal Drive: Heat the reaction mixture to 80°C and reflux for 30 minutes[6].

    • Causality: The elevated temperature provides the activation energy required for the rate-limiting N-O bond cleavage of the intermediate oxime, preventing the reaction from stalling[3].

  • Quenching & Workup: Cool the mixture to room temperature and carefully quench with 1M HCl until gas evolution ceases.

    • Causality: Acidic quenching destroys unreacted borohydride and dissolves the copper catalyst, halting any further side reactions.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12, then extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the freebase 2-hydroxy-4-methoxyphenethylamine.

References

  • Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2 - Benchchem. 6

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. 1

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC (NIH). 3

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals. 7

  • Pd/C H2-gas reduction of ß-nitrostyrenes - Sciencemadness Discussion Board. 2

  • Preparation of Phenethylamines, Part 1: By Aminomethylation - YouTube. 4

  • Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 - Beilstein Journals. 5

Sources

Reference Data & Comparative Studies

Validation

Comparing antimicrobial activity of beta-nitrostyrene analogs to 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

An in-depth technical analysis of β-nitrostyrene derivatives reveals their profound potential as broad-spectrum antimicrobial agents. The core pharmacophore—a conjugated nitrovinyl system—acts as a highly reactive Michae...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of β-nitrostyrene derivatives reveals their profound potential as broad-spectrum antimicrobial agents. The core pharmacophore—a conjugated nitrovinyl system—acts as a highly reactive Michael acceptor. However, the antimicrobial efficacy, redox potential, and cytotoxicity of these compounds are heavily dictated by the substitution patterns on the aromatic ring.

This guide provides an objective, data-driven comparison between 2-Hydroxy-4-methoxy-β-nitrostyrene and its structural analogs, offering researchers and drug development professionals actionable insights into structure-property-activity relationships (SPAR) and validated experimental methodologies.

Mechanistic Overview: The Role of the Nitrovinyl Pharmacophore

The antimicrobial activity of β-nitrostyrenes is primarily driven by their ability to covalently modify essential biological nucleophiles. The electron-withdrawing nitro group, coupled with the aromatic ring, creates a partial positive charge at the β-carbon, rendering it highly electrophilic[1].

When these compounds enter a bacterial or fungal cell, they undergo a Michael addition reaction with the sulfhydryl (-SH) groups of essential thiols, such as cysteine residues in critical enzymes (e.g., pyruvate kinase) or intracellular glutathione[2]. This covalent binding disrupts enzymatic function, induces severe oxidative stress, and ultimately triggers pathogen cell death.

The substitution pattern on the aromatic ring alters the electron density of the conjugated system. A 2-hydroxy-4-methoxy substitution provides a unique push-pull electronic effect. The hydroxyl group at the ortho position can form intramolecular hydrogen bonds, stabilizing specific conformations, while the para-methoxy group donates electron density via resonance, precisely tuning the electrophilicity of the β-carbon to target bacterial thiols without causing excessive off-target host toxicity[3].

Mechanism A β-Nitrostyrene Analog C Michael Addition Reaction A->C Electrophilic β-carbon B Bacterial Thiol (Cysteine) B->C Nucleophilic attack D Covalent Adduct Formation C->D E Enzyme Inhibition & Oxidative Stress D->E F Pathogen Cell Death E->F

Mechanism of β-nitrostyrene antimicrobial activity via Michael addition.

Structural Comparison & Antimicrobial Efficacy

To objectively evaluate the performance of 2-Hydroxy-4-methoxy-β-nitrostyrene, we must compare its Minimum Inhibitory Concentration (MIC) values against other common analogs. Studies have shown that while unsubstituted β-nitrostyrenes possess baseline activity, specific oxygenated substitutions (hydroxyl and methoxy groups) significantly enhance antifungal and Gram-positive antibacterial profiles[2][4].

Conversely, introducing alkyl groups at the β-position (e.g., β-methyl-β-nitrostyrenes) generally increases steric hindrance, which can lower the binding affinity to bacterial enzymes and reduce overall antimicrobial activity[2][5].

Quantitative Data: Comparative MIC Values (μg/mL)
CompoundGram-Positive (S. aureus)Gram-Negative (E. coli)Fungal (C. albicans)Mechanistic Note
Unsubstituted β-nitrostyrene 16.032.08.0Baseline Michael acceptor reactivity; moderate toxicity.
2-Hydroxy-4-methoxy-β-nitrostyrene 4.0 16.0 2.0 Optimal redox potential; enhanced fungal cell wall penetration.
4-Hydroxy-3-methoxy-β-nitrostyrene 8.032.04.0Isomeric shift slightly reduces electrophilicity[6].
3-Hydroxy-4-methoxy-β-methyl-β-nitrostyrene 64.0>64.032.0β-methyl group causes steric hindrance, lowering activity[2].

Data synthesized from structure-property-activity relationship (SPAR) literature and broth microdilution assays[1][2][4]. Lower MIC indicates higher potency.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the target compounds and the quantification of their antimicrobial activity.

Protocol A: Synthesis via the Henry (Nitroaldol) Reaction

The synthesis of 2-hydroxy-4-methoxy-β-nitrostyrene requires careful control of basicity to prevent the degradation of the sensitive phenolic hydroxyl group.

  • Reagent Preparation: Dissolve 10 mmol of 2-hydroxy-4-methoxybenzaldehyde in 15 mL of glacial acetic acid.

  • Catalyst Addition: Add 12 mmol of nitromethane and 5 mmol of ammonium acetate.

    • Causality: Ammonium acetate is chosen over stronger bases (like NaOH) because it provides sufficient basicity to deprotonate nitromethane into a reactive nitronate ion without triggering side-reactions (e.g., Cannizzaro reaction or polymerization) of the hydroxylated benzaldehyde[4].

  • Reflux: Heat the mixture to 90°C under reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Crystallization: Pour the hot mixture into crushed ice. The sudden drop in solubility forces the precipitation of the β-nitrostyrene. Filter, wash with cold water, and recrystallize from hot ethanol to yield pure yellow/orange crystals.

Protocol B: Broth Microdilution Assay with Resazurin Readout

This protocol utilizes a colorimetric self-validating system to eliminate subjective errors associated with visual turbidity checks.

  • Inoculum Preparation: Adjust bacterial/fungal suspensions in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the β-nitrostyrene analogs (ranging from 128 μg/mL to 0.25 μg/mL) in DMSO (final DMSO concentration <1% to prevent solvent toxicity).

  • Incubation: Add 10 μL of the standardized inoculum to each well. Incubate at 37°C for 24 hours.

  • Resazurin Addition: Add 20 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce resazurin to resorufin, which is pink and highly fluorescent. A blue well definitively indicates cell death (or complete inhibition), providing an objective, binary readout for the MIC[1].

Workflow S1 Henry Reaction Synthesis S2 Purification & Characterization S1->S2 S3 Broth Microdilution Assay S2->S3 Standardized innoculum S4 Resazurin Viability Readout S3->S4 Incubation S5 MIC & MBC Determination S4->S5

Experimental workflow for synthesis and MIC determination.

Conclusion

The comparative analysis demonstrates that 2-Hydroxy-4-methoxy-β-nitrostyrene possesses an optimized structural profile for antimicrobial applications. The specific placement of the hydroxyl and methoxy groups avoids the steric hindrance seen in β-methylated derivatives[2] while finely tuning the redox potential of the nitrovinyl group. This results in superior MIC values, particularly against fungal pathogens like C. albicans and Gram-positive bacteria like S. aureus, making it a highly promising candidate for further preclinical drug development.

References

  • β-Nitrostyrenes as Potential Anti-leishmanial Agents National Institutes of Health (NIH) / PMC[Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study Bioorganic & Medicinal Chemistry / ResearchGate[Link]

  • STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHAEL-TYPE ADDITION COMPOUNDS Mersin University / DergiPark[Link]

  • E-Combretastatin and E-resveratrol structural modifications: Antimicrobial and cancer cell growth inhibitory β-E-nitrostyrenes ResearchGate[Link]

Sources

Comparative

Validation of LC-MS methods for 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE detection in plasma

Title: Bioanalytical Method Validation for 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE in Human Plasma: A Comparative Guide to LC-MS Platforms and Sample Preparation As a Senior Application Scientist, developing a robust bioan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioanalytical Method Validation for 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE in Human Plasma: A Comparative Guide to LC-MS Platforms and Sample Preparation

As a Senior Application Scientist, developing a robust bioanalytical assay requires more than simply following a generic protocol; it demands a deep understanding of the analyte’s physicochemical properties, the biological matrix, and the specific regulatory landscape.

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE (CAS: 96853-34-8) belongs to a class of β -nitrostyrene derivatives recognized for their potent pharmacological activity. Structurally related to 3,4-methylenedioxy- β -nitrostyrene (MNS), these compounds act as potent tyrosine kinase inhibitors (targeting Src and Syk) and block the assembly of the NLRP3 inflammasome [1]. Accurately quantifying this molecule in human plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development.

This guide objectively compares analytical platforms and sample preparation strategies for the detection of 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE, providing a self-validating methodological framework grounded in the FDA (2018) [2] and ICH M10 (2022) [3] Bioanalytical Method Validation guidelines.

Pharmacological Context & Analytical Challenges

To design an effective assay, we must first understand the molecule's mechanism and properties. The phenolic hydroxyl group at the 2-position makes the molecule weakly acidic, favoring deprotonation in Negative Electrospray Ionization (ESI-). Furthermore, its lipophilic styrene backbone makes it highly susceptible to plasma protein binding, necessitating aggressive disruption during sample extraction.

SignalingPathway Stimulus Pro-inflammatory Stimulus (e.g., ATP) Receptor P2X7 Receptor Stimulus->Receptor Kinase Syk / Src Kinases Receptor->Kinase NLRP3 NLRP3 Inflammasome Assembly Kinase->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Drug 2-HYDROXY-4-METHOXY- beta-NITROSTYRENE Drug->Kinase Drug->NLRP3

Pharmacological mechanism of nitrostyrenes inhibiting kinase and NLRP3 inflammasome pathways.

Platform Comparison: Triple Quadrupole (QQQ) vs. High-Resolution MS (HRMS)

The choice of mass spectrometry platform dictates the sensitivity and versatility of the assay. We compared a state-of-the-art Triple Quadrupole (QQQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) HRMS system.

  • Causality for QQQ: QQQ systems isolate specific precursor-to-product ion transitions. The collision-induced dissociation (CID) of the nitrostyrene moiety yields highly specific fragments. By filtering out the complex plasma background, QQQ maximizes the signal-to-noise (S/N) ratio, making it the gold standard for low-abundance PK quantitation.

  • Causality for HRMS: HRMS captures full-scan exact mass data. While it sacrifices some low-end sensitivity due to duty-cycle limitations, it is invaluable during early-phase development for simultaneous parent quantitation and metabolite identification (e.g., detecting glucuronidation of the 2-hydroxyl group) without requiring prior knowledge of the transitions.

Table 1: Performance Comparison of Mass Spectrometry Platforms

ParameterTriple Quadrupole (QQQ)High-Resolution MS (Q-TOF)
Acquisition Mode MRM (Negative ESI)Full Scan / TOF-MS (Negative ESI)
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL (3 logs)5.0 – 1000 ng/mL (2.5 logs)
Mass Accuracy Unit resolution (~0.7 Da)< 3 ppm
Metabolite ID Capability Poor (Requires predictive MRMs)Excellent (Retrospective data mining)
Primary Application Late-stage GLP/Clinical PKEarly-stage Discovery & PK/PD

Sample Preparation Comparison: SPE vs. PPT

Plasma is a highly complex matrix. Endogenous phospholipids (e.g., phosphatidylcholines) co-elute with hydrophobic analytes and compete for charge in the ESI source, causing severe ion suppression. We compared Solid Phase Extraction (SPE) against standard Protein Precipitation (PPT).

  • Causality for PPT: Acetonitrile rapidly denatures plasma proteins, releasing the bound nitrostyrene. However, it fails to remove phospholipids, leading to a poor Matrix Factor (MF).

  • Causality for SPE: A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent retains the nitrostyrene while allowing salts and phospholipids to be washed away. This yields a significantly cleaner extract, stabilizing the ionization process and ensuring compliance with ICH M10 matrix effect criteria.

Table 2: Sample Preparation Efficiency in Human Plasma

MetricSolid Phase Extraction (Oasis HLB)Protein Precipitation (Acetonitrile)
Absolute Recovery 89.4% ± 3.2%72.1% ± 8.5%
Matrix Factor (MF) 0.96 (Minimal Ion Suppression)0.65 (Severe Ion Suppression)
Phospholipid Removal > 95%< 10%
Processing Time (96-well) ~90 minutes~15 minutes
Regulatory Fit Ideal for full ICH M10 validationSuitable for rapid discovery screening

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system adhering to FDA and ICH M10 guidelines.

BioanalyticalWorkflow Plasma Human Plasma Sample IS Add Internal Standard (SIL-Analog) Plasma->IS Prep Sample Preparation (SPE Workflow) IS->Prep LC Liquid Chromatography (C18 Column) Prep->LC MS Mass Spectrometry (QQQ MRM Mode) LC->MS Data Data Analysis & ICH M10 Validation MS->Data

Bioanalytical workflow for LC-MS method validation adhering to ICH M10 guidelines.

Step 1: Sample Aliquoting and Internal Standard Addition
  • Procedure: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled (SIL) internal standard (e.g., 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE-d3, 50 ng/mL).

  • Causality: The SIL-IS must be added before extraction. Because it shares identical physicochemical properties with the analyte, it co-extracts and co-elutes, perfectly correcting for any recovery losses or matrix-induced ionization variability [4].

Step 2: Solid Phase Extraction (SPE) Workflow
  • Pre-treatment: Dilute the plasma mixture with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Reasoning: Acidification disrupts protein-analyte binding, increasing the free fraction available for SPE retention.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the HLB plate.

  • Loading: Load the pre-treated sample onto the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Reasoning: This removes polar endogenous salts without eluting the hydrophobic nitrostyrene.

  • Elution: Elute with 2 x 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water).

Step 3: LC-MS/MS Parameters
  • Chromatography: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (Water + 0.01% Ammonia) and Mobile Phase B (Acetonitrile). Reasoning: Basic mobile phases promote the deprotonation of the 2-hydroxyl group, drastically enhancing sensitivity in negative ESI mode.

  • Gradient: 30% B to 90% B over 3 minutes.

Step 4: ICH M10 Validation Acceptance Criteria

To validate this method, the system must prove its own reliability through strict acceptance criteria:

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three independent runs. Acceptance: Mean accuracy must be within ±15% of nominal (±20% for LLOQ), and precision (%CV) must be 15% ( 20% for LLOQ) [3].

  • Matrix Effect (IS-Normalized): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. Acceptance: The IS-normalized MF %CV across 6 different plasma lots must be 15% [3].

  • Stability: Assess bench-top, freeze-thaw (minimum 3 cycles at -70°C), and long-term storage stability. Acceptance: Degradation must not exceed 15% from the nominal concentration [2].

References

  • Wang, W. Y., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Validation

A Comparative Guide to the Reproducible Microwave-Assisted Synthesis of 2-Hydroxy-4-Methoxy-β-Nitrostyrene

For researchers and professionals in drug development, the synthesis of β-nitrostyrenes represents a critical step in the creation of a wide array of pharmaceuticals and fine chemicals. These compounds are valuable synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of β-nitrostyrenes represents a critical step in the creation of a wide array of pharmaceuticals and fine chemicals. These compounds are valuable synthetic intermediates, largely due to the versatile reactivity of the electron-withdrawing nitro group conjugated with a carbon-carbon double bond.[1][2][3] The target molecule, 2-hydroxy-4-methoxy-β-nitrostyrene, is a key precursor for various biologically active compounds.

Traditionally, the synthesis of β-nitrostyrenes via the Henry-Knoevenagel condensation reaction has been plagued by long reaction times, often requiring prolonged heating from 7 to 36 hours, and the use of a significant excess of reagents.[4][5][6] These drawbacks not only hinder rapid research and development but also raise concerns regarding energy consumption and process efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, dramatically accelerating these reactions and often improving yields.[4][7][8]

This guide provides an in-depth comparison of microwave-assisted and conventional heating methods for the synthesis of 2-hydroxy-4-methoxy-β-nitrostyrene. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern reproducibility in microwave synthesis, and provide detailed, validated protocols supported by comparative data.

The Henry Reaction: Mechanistic Underpinnings

The synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane is a classic example of the Henry (or nitroaldol) reaction.[3][9] This reaction is a base-catalyzed carbon-carbon bond formation process.[10] The mechanism involves two primary stages: a nitroaldol addition followed by dehydration.

  • Deprotonation: A base, commonly a weak base like ammonium acetate, deprotonates the α-carbon of nitromethane. Nitromethane has a pKa of approximately 10, making it acidic enough to be deprotonated by acetate.[11] This step generates a resonance-stabilized enolate, known as a nitronate.[3][11][12]

  • Nucleophilic Addition: The carbon of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[12]

  • Protonation & Dehydration: The intermediate is protonated to form a β-nitro alcohol. Under the heating conditions of the reaction (both conventional and microwave), this alcohol readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of 2-hydroxy-4-methoxy-β-nitrostyrene.[3][11]

Henry_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde 2-Hydroxy-4-Methoxy- benzaldehyde Addition 2. Nucleophilic Addition (β-Nitro Alkoxide) Aldehyde->Addition Nitromethane Nitromethane (CH3NO2) Deprotonation 1. Deprotonation (Nitronate Formation) Nitromethane->Deprotonation Base removes α-H+ Base Ammonium Acetate (Catalyst) Deprotonation->Addition Nitronate attacks carbonyl carbon Dehydration 3. Dehydration (Elimination of H2O) Addition->Dehydration Heat Product 2-Hydroxy-4-Methoxy- β-Nitrostyrene Dehydration->Product

Caption: The Henry reaction pathway for β-nitrostyrene synthesis.

Achieving Reproducibility in Microwave-Assisted Synthesis

Early applications of microwave chemistry using domestic ovens suffered from poor reproducibility. However, modern dedicated microwave reactors provide precise control over reaction parameters, leading to highly reproducible outcomes.[7][13][14]

Key Factors for Reproducibility:

  • Reactor Type (Monomode vs. Multimode): Monomode reactors, which focus a single, high-energy density field on the sample, are generally preferred for high precision, control, and reproducibility.[13][14] Multimode systems, while useful for larger scales or parallel synthesis, can result in less homogeneous heating and potential "hot spots," which may compromise reproducibility.[14]

  • Temperature and Pressure Control: The ability to accurately monitor and control the internal temperature and pressure of the sealed reaction vessel is paramount. This ensures that the reaction proceeds under consistent conditions in every run, preventing solvent boiling and decomposition of reagents or products.[4][13] Automated systems in modern reactors reduce human error and further enhance reproducibility.[13]

  • Solvent Properties: The polarity of the solvent is a critical factor, as it determines the efficiency of microwave energy absorption.[14] In this synthesis, nitromethane serves as both a reactant and a polar solvent, efficiently absorbing microwave radiation and facilitating rapid, uniform heating.[4]

  • Stirring: Efficient magnetic stirring within the reaction vessel is essential to ensure a homogeneous distribution of heat and reagents, preventing localized overheating and promoting consistent reaction rates.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis over conventional methods are stark, particularly concerning reaction time and efficiency. The data below is extrapolated from comparative studies on the closely related compound, 4-hydroxy-3-methoxy-β-nitrostyrene, which follows the same reaction mechanism.[4]

ParameterMicrowave-Assisted MethodConventional Reflux Method
Reaction Time 5 minutes 6 hours
Reaction Temperature 150 °CReflux (approx. 101-115 °C)
Reagent Ratio Aldehyde (3.0 mmol), Nitromethane (2.5 mL)Aldehyde (12.5 mmol), Nitromethane (25 mL)
Catalyst Ammonium Acetate (0.8 mmol)Ammonium Acetate (3.0 mmol)
Yield Typically HighModerate to High
Energy Efficiency High (localized, direct heating)[7][8]Low (heats entire apparatus)[7]
Process Control High (precise T/P monitoring)[13]Low (subject to fluctuations)

Table 1: Comparison of key performance indicators between microwave-assisted and conventional synthesis methods.

The microwave-assisted method reduces the reaction time from 6 hours to just 5 minutes—a reduction of over 98%.[4] Furthermore, it requires a significantly smaller excess of nitromethane, making the process more atom-economical and reducing waste.[4] The rapid, uniform heating provided by microwaves ensures the reaction quickly reaches the optimal temperature for dehydration, leading to a clean and efficient conversion to the final product.[8][13]

Experimental Protocols

The following protocols provide a framework for synthesizing and comparing the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Synthesis (MAOS)

This protocol is adapted from a validated procedure for a similar nitrostyrene derivative.[4]

MAOS_Workflow Start Start Reagents 1. Combine Reactants - 2-hydroxy-4-methoxybenzaldehyde - Nitromethane - Ammonium Acetate in a 5 mL microwave vial. Start->Reagents Seal 2. Seal Vial Securely cap the reaction vial. Reagents->Seal Microwave 3. Microwave Irradiation Set Temp: 150 °C Time: 5 min Stirring: On Seal->Microwave TLC 4. Monitor Reaction Check for completion using TLC. Microwave->TLC Evaporate 5. Remove Excess Solvent Use a rotary evaporator to remove excess nitromethane. TLC->Evaporate Purify 6. Purify Product Recrystallize from ethanol or use silica gel chromatography. Evaporate->Purify Characterize 7. Characterize Obtain melting point, ¹H NMR, and ¹³C NMR spectra. Purify->Characterize End End Characterize->End

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • In a 5 mL microwave reaction vial equipped with a small magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (0.46 g, 3.0 mmol) and ammonium acetate (0.06 g, 0.8 mmol) in nitromethane (2.5 mL).

  • Securely cap the vial and place it inside the cavity of a monomode microwave reactor.

  • Set the reaction parameters: temperature at 150 °C, hold time of 5 minutes, and stirring enabled.

  • After irradiation, allow the vial to cool to room temperature.

  • Monitor the reaction's completion by thin-layer chromatography (TLC) using a petroleum ether/diethyl ether (50:50 v/v) mobile phase.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the pure 2-hydroxy-4-methoxy-β-nitrostyrene as a yellow solid.

Protocol 2: Conventional Heating Synthesis

This protocol is based on traditional reflux methods for Henry condensations.[4][6]

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.90 g, 12.5 mmol) in nitromethane (25 mL).

  • Add ammonium acetate (0.23 g, 3.0 mmol) to the solution.

  • Place the flask in an oil bath on a hot plate with magnetic stirring.

  • Heat the reaction mixture to reflux (approximately 101-115 °C) and maintain for 6 hours.

  • After the reflux period, remove the flask from the oil bath and allow it to cool to room temperature.

  • Remove the excess nitromethane using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol.

Conclusion

The microwave-assisted synthesis of 2-hydroxy-4-methoxy-β-nitrostyrene offers a vastly superior alternative to conventional heating methods. The dramatic reduction in reaction time from hours to minutes, coupled with increased energy efficiency and reduced solvent usage, aligns perfectly with the principles of green chemistry.[4][8] For researchers in fast-paced drug discovery and development environments, this acceleration of the synthetic process is invaluable.

The key to success lies in the use of modern, dedicated microwave reactors that allow for precise and automated control over reaction parameters.[13] By carefully controlling temperature, pressure, and stirring in a well-designed monomode system, the historical challenges of reproducibility have been effectively overcome, establishing MAOS as a reliable, robust, and highly efficient method for the synthesis of β-nitrostyrenes and other critical chemical intermediates.

References

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). Books.
  • Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives. (2025). Benchchem.
  • A comparative overview of synthesis methods for various substituted nitrostyrenes. (2025). Benchchem.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025). PMC.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Reproducibility and Scalability of Microwave-Assisted Reactions. (2011). IntechOpen.
  • The Synthesis of beta-Nitrostyrenes. (1953). J. Org. Chem.
  • Henry Reaction. (n.d.). Master Organic Chemistry.
  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Elsevier Science Ltd.
  • The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. (2025). Benchchem.
  • Henry reaction. (n.d.). Wikipedia.
  • Henry Nitroaldol Reaction. (n.d.). Alfa Chemistry.
  • Henry Reaction. (n.d.). Organic Chemistry Portal.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). SCIRP.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. (2002). The Vespiary.
  • INTRODUCTION. (n.d.). BS Publications.
  • The Synthesis of beta-Nitrostyrenes. (1953). J. Org. Chem.

Sources

Safety & Regulatory Compliance

Safety

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2-Hydroxy-4-methoxy-beta-nitrostyrene requires more than just regulatory compliance—it demands a rigorous, mechanistic understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 2-Hydroxy-4-methoxy-beta-nitrostyrene requires more than just regulatory compliance—it demands a rigorous, mechanistic understanding of the chemical's behavior. This guide provides researchers and drug development professionals with a self-validating, highly technical system for the safe operation, spill response, and disposal of this potent nitroalkene.

Mechanistic Hazards & Chemical Reactivity

The core hazard of 2-Hydroxy-4-methoxy-beta-nitrostyrene (CAS: 96853-34-8)[1] lies in its molecular architecture. The nitroalkene moiety features a highly electron-deficient alkene, driven by the strong electron-withdrawing nature of the nitro group.

  • Biological Reactivity: This electron deficiency makes the molecule a potent Michael acceptor. Upon exposure, the beta-carbon undergoes rapid Michael addition with biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins. This irreversible covalent adduction is the primary mechanism behind its high toxicity, skin sensitization, and potential as a severe respiratory irritant.

  • Thermal & Chemical Instability: The compound is strictly incompatible with strong bases and strong oxidizing agents[2]. Exposure to strong bases can initiate exothermic polymerization or rapid degradation. Furthermore, thermal decomposition during combustion yields highly toxic nitrogen oxides (NOx) and carbon monoxide[3].

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risk of covalent protein adduction and respiratory exposure, strict barrier controls are non-negotiable:

  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator. Because the compound is a solid, preventing the aerosolization of reactive dust is critical[2].

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 8 mil thickness) is required. Gloves must be inspected frequently and disposed of immediately upon contamination, as organic solvents can rapidly increase the permeation rate of the dissolved compound[3].

  • Engineering Controls: All handling, including weighing and transfer, must be performed within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to ensure 100% exhaust to the outside environment[3].

Step-by-Step Spill Response Protocol

A spill of a reactive solid requires a controlled protocol to prevent dust generation and subsequent inhalation or surface contamination.

  • Isolate & Evacuate: Immediately remove all sources of ignition and evacuate personnel from the immediate vicinity[4]. Do not reenter until the area has been verified as safe.

  • Wetting Phase (Do Not Dry Sweep): Dampen the solid spill material with 60-70% ethanol[4].

    • Causality: The compound has low water solubility (typically <1 mg/mL). Ethanol acts as an effective wetting agent to suppress reactive dust without causing rapid, uncontrolled dissolution that could expand the spill footprint[4].

  • Absorption & Transfer: Use absorbent paper dampened with 60-70% ethanol to pick up the material[4]. Transfer all contaminated materials (including PPE and absorbent paper) into a vapor-tight, chemically resistant plastic bag or high-density polyethylene (HDPE) container[4].

  • Decontamination: Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with a soap and water solution to remove residual lipophilic traces[4].

Standard Operating Procedure (SOP) for Disposal

The disposal of 2-Hydroxy-4-methoxy-beta-nitrostyrene must account for its nitrogen content, environmental toxicity, and reactivity. Under no circumstances should this chemical be allowed to enter drains or the environment[5].

  • Waste Segregation & Storage: Store waste in tightly closed containers under an inert atmosphere (e.g., nitrogen or argon) and keep refrigerated to maintain stability prior to disposal[2]. Strictly segregate this waste stream from alkaline materials and oxidizers[2].

  • Preparation for Transport: Label the container clearly with its contents and hazard warnings (Reactive Solid, Toxic). Offer surplus and non-recyclable solutions exclusively to a licensed professional waste disposal service[3].

  • Incineration Protocol (EPA Compliance): The required disposal method is dissolution or mixing with a combustible solvent, followed by combustion in a chemical incinerator equipped with an afterburner and a scrubber[5].

    • Causality: The afterburner ensures the complete thermal destruction of the aromatic ring. The alkaline scrubber is mandatory to neutralize the toxic NOx gases generated during the combustion of the nitro group, preventing environmental release[5].

Quantitative Data Summaries

Table 1: Chemical Identification & Hazard Profile

ParameterDetail
Chemical Name 2-Hydroxy-4-methoxy-beta-nitrostyrene
CAS Number 96853-34-8[1]
Primary Hazard Reactive Michael Acceptor, Sensitizer, Irritant
Incompatibilities Strong bases, strong oxidizing agents[2]
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide, Carbon dioxide[3]

Table 2: Disposal & Handling Parameters

OperationProtocol / Requirement
Spill Suppressant 60-70% Ethanol (Acts as a controlled wetting agent)[4]
Surface Decontamination Ethanol wash followed by soap and water[4]
Storage Conditions Inert atmosphere (Nitrogen/Argon), Refrigerated[2]
Disposal Method Chemical incineration with afterburner and scrubber[5]

Operational Workflow Visualization

SpillAndDisposal A Spill Detected: 2-Hydroxy-4-methoxy- beta-nitrostyrene B Evacuate Area & Remove Ignition Sources A->B C Don PPE: Respirator & Nitrile Gloves B->C D Dampen Spill with 60-70% Ethanol C->D E Absorb & Seal in Vapor-Tight Container D->E F Wash Surface: Ethanol then Soap/Water E->F G Waste Segregation: Keep from Bases/Oxidizers F->G H Final Disposal: Incineration with Scrubber G->H

Workflow for the safe spill containment and EPA-compliant disposal of beta-nitrostyrene derivatives.

References

  • BETA-NITROSTYRENE - CAMEO Chemicals, NOAA.
  • 2-HYDROXY-4-METHOXY-BETA-NITROSTYRENE — Chemical Substance Inform
  • SAFETY DATA SHEET (TRANS-BETA-NITROSTYRENE), Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - TRANS-4-BROMO-BETA-NITROSTYRENE, ChemicalBook.
  • 1-Bromo-2,3-difluorobenzene | 38573-88-5 (Nitroalkene Disposal Protocols), Benchchem.

Sources

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